(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol
Overview
Description
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol is a fluorinated organic compound with the empirical formula C17H10F6N2O and a molecular weight of 372.26 g/mol This compound is notable for its unique structure, which includes both quinoline and pyridine rings, each substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and pyridine precursors, followed by their coupling and subsequent functionalization.
Preparation of Quinoline Precursor: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling with Pyridine: The quinoline derivative is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The quinoline and pyridine rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Conversion of the methanol group to a carbonyl group, forming (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone.
Reduction: Hydrogenated derivatives of the quinoline and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl groups.
Mechanism of Action
The mechanism by which (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects, while the quinoline and pyridine rings can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: Similar structure but with a carbonyl group instead of a methanol group.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-amine: Similar structure but with an amine group instead of a methanol group.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol is unique due to the presence of both quinoline and pyridine rings, each substituted with trifluoromethyl groups. This combination of structural features imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, which are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFDSXDVJABBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988148 | |
Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68496-04-8 | |
Record name | alpha-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068496048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68496-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,8-BIS-TRIFLUOROMETHYL-QUINOLIN-4-YL)-PYRIDIN-2-YL-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2SRP2P6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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